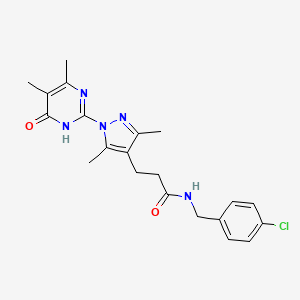

![molecular formula C14H17N3S B2500471 11-[(噻吩-2-基)甲基]-7,8,11-三氮杂三环[6.4.0.0<sup>2,6</sup>]十二碳-1,6-二烯 CAS No. 2034416-72-1](/img/structure/B2500471.png)

11-[(噻吩-2-基)甲基]-7,8,11-三氮杂三环[6.4.0.02,6]十二碳-1,6-二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(thiophen-2-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine" is a heterocyclic molecule that features a complex structure with multiple rings, including thiophene and pyrazine moieties. This compound is part of a broader class of chemicals that have been the subject of various studies due to their interesting chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related thiophene-containing pyrazine derivatives has been reported in the literature. For instance, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to functionalized thieno[2,3-b]pyrazine derivatives through a tandem [3+2] cycloaddition and an unprecedented ring transformation, yielding good to excellent yields . Additionally, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized via the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . These methods highlight the reactivity of thiophene derivatives in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of thiophene-containing pyrazoles has been characterized using various spectroscopic techniques. For example, the synthesized compounds in the study of antidepressant activity were characterized by IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses . Similarly, the crystal and molecular structure of a related compound, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, was determined by spectral and single crystal X-ray diffraction studies . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions, leading to a wide range of heterocyclic compounds. The synthesis of pyrazine-2,3-dicarbonitriles substituted with thiophen-2-yl groups as precursors for zinc azaphthalocyanines demonstrates the versatility of thiophene derivatives in chemical transformations . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards different active methylene reagents to yield pyran, pyridine, and pyridazine derivatives further exemplifies the diverse chemical reactions that thiophene-containing compounds can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-containing compounds are influenced by their molecular structure. The presence of thiophene and pyrazole rings can affect the compound's electron distribution, solubility, and reactivity. For instance, the presence of peripheral thiophen-2-yl substituents in zinc azaphthalocyanines extends the macrocyclic conjugation and results in red-shifted UV–Vis Q-bands, which is favorable for various applications . The antidepressant activity study also includes preclinical evaluation of the compounds, which involves in silico toxicity, blood-brain barrier, and human oral absorption prediction, indicating the importance of these properties in pharmaceutical applications .

科学研究应用

- 最近的研究集中在使用该化合物的衍生物进行光催化水分解制氢 . 特别地,一种基于砜的双受体共聚物,其衍生自 4,8-双(5-(2-乙基己基)噻吩-2-基)苯并[1,2-b:4,5-b′]二噻吩 (BDTT),表现出显著的效率。 所得聚合物,PBDTTS-1SO,在可见光照射下表现出高光催化活性,超过了其他已报道的聚合物光催化剂 .

- 该标题化合物已通过标准 MTT 法在体外评估了其对人恶性黑色素瘤细胞 (A375) 的抗肿瘤活性 . 虽然需要进一步研究,但这表明其在癌症研究中的潜在应用。

- 在医药领域,该化合物是合成药物的关键中间体,例如利尿剂阿佐塞米和驱虫剂卡巴莫酯氯酚 . 其多功能结构使其在药物发现中具有价值。

光催化制氢

抗肿瘤活性

药物开发中的合成中间体

作用机制

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene nucleus containing compounds show various activities . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent . The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .

Biochemical Pathways

Thiophene-based compounds are known to interact with various biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

Thiophene-based compounds are known to have diverse pharmacokinetic properties, which contribute to their wide range of therapeutic applications .

Result of Action

Thiophene-based compounds are known to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

The action of thiophene-based compounds can be influenced by various factors, including the physiological environment, the presence of other drugs, and individual patient characteristics .

安全和危害

未来方向

属性

IUPAC Name |

11-(thiophen-2-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-4-12-13(5-1)15-17-7-6-16(10-14(12)17)9-11-3-2-8-18-11/h2-3,8H,1,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRRZPVQRFUNIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

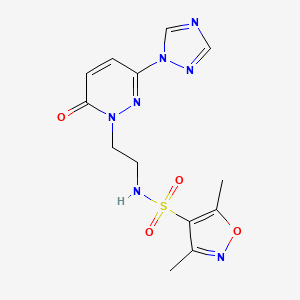

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)

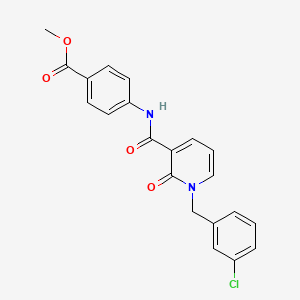

![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)

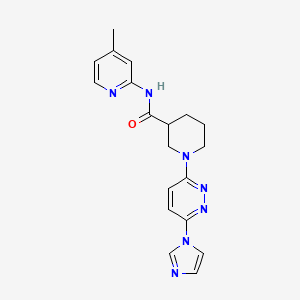

![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)

![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)